2-Bromo-4-vinylpyridine
Overview
Description
2-Bromo-4-vinylpyridine is an organic compound with the molecular formula C7H6BrN It is a derivative of pyridine, where a bromine atom is substituted at the second position and a vinyl group at the fourth position
Mechanism of Action
- In these reactions, 2-Bromo-4-vinylpyridine serves as an organoboron reagent that undergoes transmetalation with palladium(II) complexes. This process allows for the formation of carbon–carbon bonds between different fragments .
Target of Action
Mode of Action
Biochemical Analysis
Cellular Effects
The effects of 2-Bromo-4-vinylpyridine on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of transcription factors, leading to changes in gene expression. It also affects cellular metabolism by interacting with metabolic enzymes, thereby altering the flux of metabolites through various pathways. These effects are essential for understanding how this compound can be used in therapeutic applications .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, especially when exposed to light or heat. Long-term studies have indicated that the compound can have lasting effects on cellular function, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological processes. For instance, high doses of this compound have been associated with toxic effects, including cellular damage and altered metabolic activity. Understanding the dosage effects is crucial for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and metabolite levels. The study of these metabolic pathways is essential for understanding the compound’s pharmacokinetics and potential therapeutic applications .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, this compound can accumulate in certain cellular compartments, influencing its localization and activity. Understanding these transport and distribution mechanisms is important for optimizing the compound’s therapeutic potential .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. These localization patterns are crucial for the compound’s activity and function, as they determine its interactions with other biomolecules and its overall biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Bromo-4-vinylpyridine can be synthesized through several methods. One common approach involves the bromination of 4-vinylpyridine using brominating agents such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) in an organic solvent . Another method includes the diazotization of 4-vinylpyridine followed by bromination using polymer-supported bromide ions .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced separation techniques to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4-vinylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Polymerization: The vinyl group allows for polymerization reactions, forming polyvinylpyridine derivatives.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck reactions to form biaryl compounds.
Common Reagents and Conditions:
N-Bromosuccinimide (NBS): Used for bromination reactions.
Azobisisobutyronitrile (AIBN): A radical initiator for polymerization.
Palladium Catalysts: Used in coupling reactions.
Major Products Formed:
Substituted Pyridines: Formed through nucleophilic substitution.
Polymers: Formed through polymerization of the vinyl group.
Biaryl Compounds: Formed through coupling reactions.
Scientific Research Applications
2-Bromo-4-vinylpyridine has a wide range of applications in scientific research:
Material Science: Used in the synthesis of polymers and copolymers with unique properties for advanced materials.
Pharmaceuticals: Serves as an intermediate in the synthesis of biologically active compounds.
Catalysis: Employed in the development of catalysts for various organic reactions.
Electronics: Utilized in the fabrication of electronic components due to its conductive properties.
Comparison with Similar Compounds
4-Vinylpyridine: Lacks the bromine atom, making it less reactive in substitution reactions.
2-Bromo-5-vinylpyridine: Similar structure but with the vinyl group at a different position, affecting its reactivity and applications.
2-Bromo-3-vinylpyridine: Another isomer with different reactivity patterns.
Uniqueness: 2-Bromo-4-vinylpyridine is unique due to the specific positioning of the bromine and vinyl groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
2-bromo-4-ethenylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrN/c1-2-6-3-4-9-7(8)5-6/h2-5H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHAOVNXYYOWZJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC(=NC=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20591460 | |
Record name | 2-Bromo-4-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
697300-78-0 | |
Record name | 2-Bromo-4-ethenylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20591460 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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